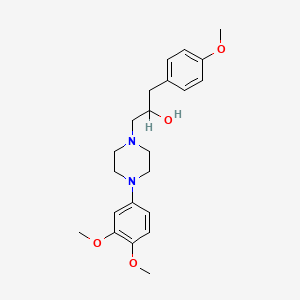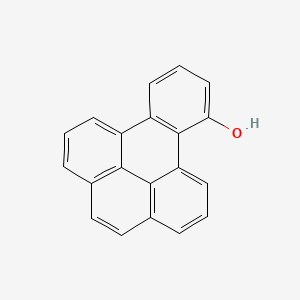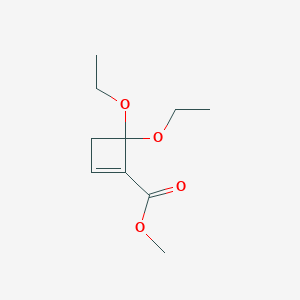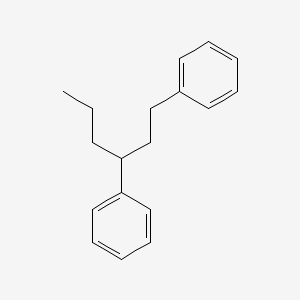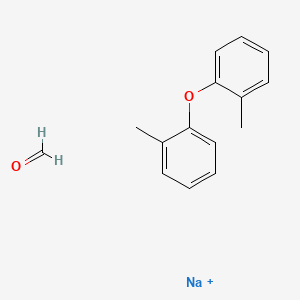
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene is a chemical compound with the molecular formula C15H16NaO2. It is also known by its CAS number 73378-66-2 . This compound is a derivative of formaldehyde and is characterized by the presence of a sodium ion, a formaldehyde group, and a 1-methyl-2-(2-methylphenoxy)benzene moiety. It has a boiling point of 274.5ºC at 760 mmHg and a flash point of 114.3ºC .
Vorbereitungsmethoden
The synthesis of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene typically involves the reaction of formaldehyde with 1-methyl-2-(2-methylphenoxy)benzene in the presence of a sodium salt. The reaction conditions often include controlled temperatures and pressures to ensure the proper formation of the compound . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of formaldehyde derivatives with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene involves its interaction with various molecular targets. The formaldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and other modifications. The sodium ion may facilitate the solubility and reactivity of the compound in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene can be compared with other formaldehyde derivatives and sodium salts. Similar compounds include:
Formaldehyde, polymers with sulfonated 1,1’-oxybis(methylbenzene), sodium salts: These compounds share similar structural features but differ in their specific functional groups and applications.
Sodium; methanal; 1-methyl-2-(2-methylphenoxy)benzene: This compound is closely related but may have different reactivity and properties due to variations in its molecular structure.
Eigenschaften
Molekularformel |
C15H16NaO2+ |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O.CH2O.Na/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2;1-2;/h3-10H,1-2H3;1H2;/q;;+1 |
InChI-Schlüssel |
DVHWRWBJINWLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C.C=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


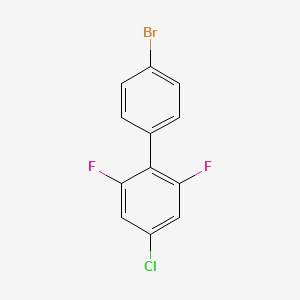
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

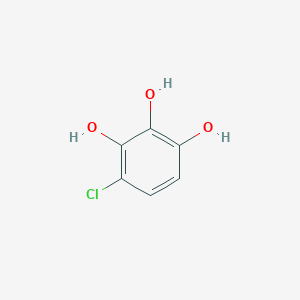
silane](/img/structure/B14454401.png)
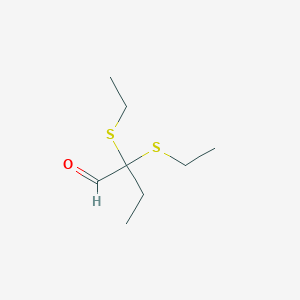
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
